1-Propan-2-yloxy-3-pyridin-2-ylsulfanylpropan-2-ol
Overview
Description
1-Propan-2-yloxy-3-pyridin-2-ylsulfanylpropan-2-ol is a complex organic compound featuring a pyridine ring, a sulfanyl group, and a propanol moiety
Preparation Methods
The synthesis of 1-Propan-2-yloxy-3-pyridin-2-ylsulfanylpropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine derivatives with sulfanyl and propanol groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired application and scale of production .
Chemical Reactions Analysis
1-Propan-2-yloxy-3-pyridin-2-ylsulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the propanol moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-Propan-2-yloxy-3-pyridin-2-ylsulfanylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Propan-2-yloxy-3-pyridin-2-ylsulfanylpropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic amino acids, influencing protein structure and activity .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and sulfanyl-containing molecules. Compared to these, 1-Propan-2-yloxy-3-pyridin-2-ylsulfanylpropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include 1-pyridin-2-yl-propan-2-one and 2-(pyridin-2-yl)pyrimidine derivatives .
Properties
IUPAC Name |
1-propan-2-yloxy-3-pyridin-2-ylsulfanylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)14-7-10(13)8-15-11-5-3-4-6-12-11/h3-6,9-10,13H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSOCLMOSAKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CSC1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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